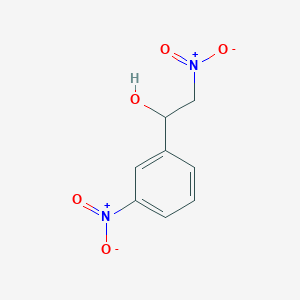

2-nitro-1-(3-nitrophenyl)ethanol

Description

2-Nitro-1-(3-nitrophenyl)ethanol is a nitroalcohol derivative characterized by a nitro group (-NO₂) at the benzylic carbon (C2) and a meta-nitrophenyl substituent at the C1 position. Its molecular formula is C₈H₈N₂O₅, with a molecular weight of 236.16 g/mol. This compound is synthesized via asymmetric Henry reactions or nitroaldol additions, often using chiral catalysts to achieve enantioselectivity .

Properties

IUPAC Name |

2-nitro-1-(3-nitrophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c11-8(5-9(12)13)6-2-1-3-7(4-6)10(14)15/h1-4,8,11H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFRLMGYDNNEOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitro-1-(3-nitrophenyl)ethanol can be synthesized through the Henry reaction, also known as the nitroaldol reaction. This reaction involves the condensation of nitroalkanes with aldehydes or ketones in the presence of a base. For instance, the reaction between 3-nitrobenzaldehyde and nitromethane in the presence of a base such as sodium hydroxide or potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of heterogeneous catalysts to enhance the efficiency and yield of the reaction. Calcined eggshells have been reported as an effective and environmentally benign catalyst for this purpose . The reaction is carried out under mild conditions, often at ambient temperature, to ensure high product yield and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-1-(3-nitrophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-nitro-1-(3-nitrophenyl)ethanone.

Reduction: The nitro group can be reduced to an amino group, yielding 2-amino-1-(3-nitrophenyl)ethanol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in the presence of a suitable base.

Major Products

Oxidation: 2-Nitro-1-(3-nitrophenyl)ethanone

Reduction: 2-Amino-1-(3-nitrophenyl)ethanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Properties and Structure

2-Nitro-1-(3-nitrophenyl)ethanol has the molecular formula . Its structure includes two nitro groups (-NO₂) attached to a phenyl ring and a hydroxyl group (-OH) on the ethyl chain, making it a chiral molecule with potential for varied biological activities depending on its stereochemistry.

Chemistry

- Intermediate in Synthesis : this compound serves as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It facilitates the development of new compounds through various chemical reactions such as reduction and substitution.

Biology

- Biological Activity Studies : The compound is being investigated for its potential antimicrobial and anti-inflammatory properties. Research has shown that it may interact with specific molecular targets in biological systems, influencing enzyme activity and metabolic pathways .

Pharmaceutical Development

- Drug Precursor : Ongoing studies are exploring its role as a precursor in drug development, particularly for targeting bacterial infections. Its unique structural features allow it to enhance drug efficacy and specificity .

Analytical Chemistry

- Detection Reagent : this compound is utilized as a reagent in analytical methods such as chromatography. It aids in the detection and quantification of metal ions and other substances in complex mixtures .

Material Science

- Polymer Synthesis : The compound can be incorporated into polymers and coatings, improving material properties for industrial applications. Its reactivity allows it to serve as a building block for new materials .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Facilitates creation of complex molecules |

| Biology | Studies on antimicrobial and anti-inflammatory effects | Potential therapeutic applications |

| Pharmaceutical Development | Precursor in drug synthesis targeting infections | Enhances drug efficacy |

| Analytical Chemistry | Reagent for detection methods (chromatography) | Improves detection accuracy |

| Material Science | Building block for polymers and coatings | Enhances material performance |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting potential use as an antimicrobial agent.

Case Study 2: Drug Development

Research explored the compound's role as a precursor for synthesizing new antibiotics. The study demonstrated that derivatives of this compound exhibited enhanced activity against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 2-nitro-1-(3-nitrophenyl)ethanol involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

The compound is compared to structurally related nitroalcohols, focusing on positional isomers , fluorinated analogs , and enantiomeric variations . Key differences in physical properties, synthetic efficiency, and enantioselectivity are highlighted.

Positional Isomers: Nitro Group Substitution on the Phenyl Ring

Key Insights :

- The 3-nitrophenyl isomer exhibits superior enantioselectivity (96% ee) compared to its 2- and 4-nitro counterparts, likely due to optimal steric and electronic interactions with chiral catalysts .

- The 4-nitrophenyl isomer shows moderate ee (61.7%) in reactions catalyzed by coordination compounds, but yields drop significantly with sterically demanding substrates .

- The 2-nitrophenyl isomer demonstrates poor catalytic performance (12.3% ee), attributed to unfavorable steric interactions in the transition state .

Fluorinated Derivatives

Key Insights :

Enantiomeric Variations

Key Insights :

- The (R)-enantiomer of the 3-nitro compound is obtained with high purity (>99%) and ee (96%) using advanced chiral catalysts .

- (S)-enantiomers of the 4-nitro derivative are less common, requiring specialized ligands for asymmetric synthesis .

Key Insights :

- Mesoporous organosilica (PMO) catalysts enable high yields (85–90%) and enantioselectivity for the 3-nitro compound under mild conditions .

- Traditional coordination catalysts (e.g., tic acid derivatives) require longer reaction times and yield lower ee for 4-nitro analogs .

Biological Activity

2-Nitro-1-(3-nitrophenyl)ethanol (CAS No. 18731-45-8) is an organic compound characterized by its complex structure, featuring two nitro groups and a hydroxyl group. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- Nitro Groups: Two nitro substituents, one on the ethyl chain and another on the phenyl ring.

- Chirality: The compound is chiral, which may lead to different biological activities based on stereochemistry.

Table 1: Structural Characteristics of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₈H₉N₃O₃ | Contains two nitro groups; potential for diverse reactivity. |

| 1-(3-Nitrophenyl)ethanol | C₈H₉N₃O₃ | Contains a single nitro group; used in similar applications. |

| 2-Nitro-1-(2-nitrophenyl)ethanol | C₈H₈N₂O₅ | Different positioning of nitro groups; unique properties. |

Biological Activity

Research into the biological activity of this compound has revealed several interesting findings:

Antimicrobial Properties

Studies have indicated that compounds with nitro groups can exhibit antimicrobial activity. For instance, research has shown that related nitro compounds can inhibit bacterial growth by disrupting cellular processes, suggesting that this compound may possess similar properties.

Enzyme Interactions

Investigations into the interactions of this compound with various enzymes are crucial for understanding its biological significance. Preliminary studies using laser flash photolysis and time-resolved infrared spectroscopy have provided insights into its reaction mechanisms with specific enzymes, indicating potential therapeutic applications.

Cytotoxicity Studies

Cytotoxicity assessments have been performed to evaluate the safety and efficacy of this compound in biological systems. Results from these studies suggest that while the compound shows promise as a therapeutic agent, further research is necessary to fully understand its toxicity profile and therapeutic window .

Case Studies

Several case studies have explored the biological implications of this compound:

- Study on Antibacterial Activity : A study conducted on various nitro compounds found that those similar to this compound exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. The mechanism was attributed to the inhibition of cell wall synthesis .

- Enzyme Inhibition Study : Research highlighted that this compound could inhibit specific enzyme pathways involved in inflammatory responses, suggesting potential use in anti-inflammatory therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.